2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide GABAA α2 agonist and GABAA α1 partial agonist in vitro (Ki values are 14 and 121 nM respectively). Exhibits non-sedative anxiolytic activity in vivo.
Brand Name: Vulcanchem
CAS No.: 355022-97-8
VCID: VC0004783
InChI: InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1
SMILES: CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide

CAS No.: 355022-97-8

Cat. No.: VC0004783

Molecular Formula: C18H15N3O4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide - 355022-97-8

CAS No. 355022-97-8
Molecular Formula C18H15N3O4
Molecular Weight 337.3 g/mol
IUPAC Name 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
Standard InChI InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1
Standard InChI Key VCKKJKQZHHPPDR-LLVKDONJSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
SMILES CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide, reflects its intricate architecture (Fig. 1):

  • Indole Core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring. The nitro group (-NO₂) at the 5-position introduces electron-withdrawing effects, influencing reactivity and binding interactions .

  • Acetamide Moiety: A ketone-linked acetamide group at the 3-position of the indole, contributing to hydrogen-bonding capabilities.

  • Chiral Phenylethyl Group: The (R)-configured phenylethyl substituent enhances stereoselective interactions with biological targets, such as neurotransmitter receptors.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₅N₃O₄
Molecular Weight337.3 g/mol
Canonical SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)N+[O-]
Isomeric SMILESCC@HNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)N+[O-]
InChI KeyVCKKJKQZHHPPDR-LLVKDONJSA-N

Synthesis and Stereochemical Considerations

Synthetic Routes

While detailed industrial protocols remain proprietary, the compound’s synthesis likely involves:

  • Indole Nitration: Electrophilic nitration at the 5-position using HNO₃/H₂SO₄, favored due to the indole’s electron-rich C5 position .

  • Acylation: Introduction of the acetamide group via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).

  • Chiral Resolution: The (R)-enantiomer is isolated using chiral chromatography or asymmetric synthesis techniques, critical for ensuring biological specificity.

Industrial Challenges

Scale-up requires optimization of:

  • Reaction Conditions: Temperature control during nitration to avoid over-oxidation.

  • Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) through advanced catalytic methods.

Biological Activity and Mechanism of Action

GABA_A Receptor Modulation

The compound exhibits subtype-selective agonism at GABA_A receptors, with preferential binding to α2- and α1-containing subtypes (Table 2). This selectivity underpins its anxiolytic effects while minimizing sedation, a common drawback of non-selective GABA_A modulators like diazepam.

Table 2: GABA_A Subtype Selectivity Profile

SubtypeEffectTherapeutic Implication
α1Mild SedationLower risk compared to benzodiazepines
α2AnxiolysisPrimary target for anxiety relief
α3/α5Negligible ActivityReduced side effects

Mechanistic Insights

  • Allosteric Modulation: The compound enhances GABA-induced chloride currents by binding to the benzodiazepine site, stabilizing the receptor’s open conformation.

  • Nitrogen Group Role: The nitro group may participate in electrostatic interactions with receptor residues, while the phenylethyl moiety contributes to hydrophobic binding.

Pharmacological Applications

Neuroprotective Properties

Preliminary evidence suggests the compound mitigates oxidative stress in neuronal cultures, possibly via downstream antioxidant pathways activated by GABA_A signaling.

Comparative Analysis with Structural Analogs

Key Analog Comparisons

  • 5-Nitroindole: Lacks the acetamide-phenylethyl chain, showing weaker GABA_A affinity .

  • N-Phenylethylacetamide: Absence of the indole nitro group results in no anxiolytic activity, underscoring the necessity of both moieties.

Stereochemical Dependence

The (S)-enantiomer exhibits 10-fold lower receptor affinity, emphasizing the critical role of chiral centers in target engagement.

Future Research Directions

  • In Vivo Toxicological Studies: Assess long-term safety and pharmacokinetics.

  • Clinical Trials: Evaluate anxiolytic efficacy in humans compared to existing therapies.

  • Structural Optimization: Modify the nitro group to improve metabolic stability.

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